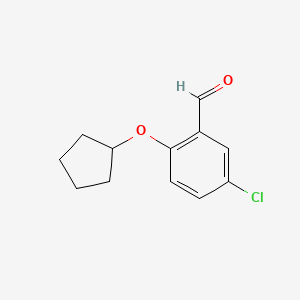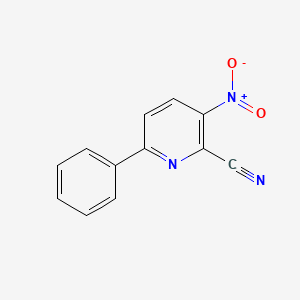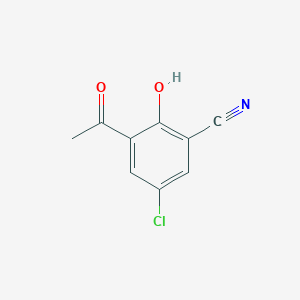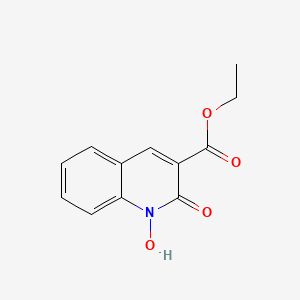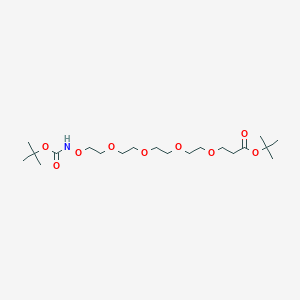
t-Boc-Aminooxy-PEG4-t-butyl ester
Descripción general
Descripción
t-Boc-Aminooxy-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound widely used in the synthesis of proteolysis-targeting chimeras (PROTACs). It serves as a linker in bioconjugation and chemical biology applications, enabling selective and controlled modification of biomolecules such as proteins, peptides, and other bioactive compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG4-t-butyl ester typically involves the reaction of aminooxy compounds with PEG derivatives. The t-Boc (tert-butoxycarbonyl) group is introduced to protect the aminooxy group during the reaction. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-Aminooxy-PEG4-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The t-Boc group can be substituted with other protective groups or functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further used in bioconjugation and chemical biology applications .
Aplicaciones Científicas De Investigación
t-Boc-Aminooxy-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the selective modification of biomolecules for various biological studies.
Medicine: Plays a role in drug delivery systems and the development of prodrugs.
Industry: Used in the production of high-purity bioconjugates for research and development
Mecanismo De Acción
The mechanism of action of t-Boc-Aminooxy-PEG4-t-butyl ester involves its role as a linker in bioconjugation. The aminooxy group reacts with carbonyl groups (ketones and aldehydes) to form stable oxime linkages. This reaction is highly selective and efficient, making it ideal for modifying biomolecules. The t-Boc group protects the aminooxy group during the reaction and can be removed under mild acidic conditions to reveal the reactive aminooxy group .
Comparación Con Compuestos Similares
t-Boc-Aminooxy-PEG2-amine: Another PEG-based linker with a shorter PEG chain.
t-Boc-Aminooxy-PEG8-azide: Contains an azide group for click chemistry applications.
t-Boc-Aminooxy-PEG4-amine: Similar structure but with an amine group instead of a t-butyl ester
Uniqueness: t-Boc-Aminooxy-PEG4-t-butyl ester is unique due to its specific structure, which provides optimal flexibility and stability for bioconjugation applications. The t-Boc group offers protection during synthesis, and the PEG4 chain provides sufficient length for effective linker functionality .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO9/c1-19(2,3)29-17(22)7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-21-18(23)30-20(4,5)6/h7-16H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGFWWPZOOQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132779 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872433-64-1 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


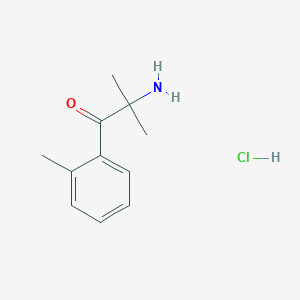
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)
![2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride](/img/structure/B3248454.png)

![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)
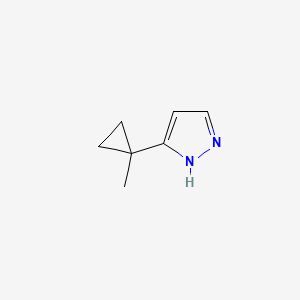
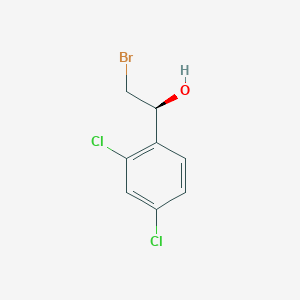
![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)
